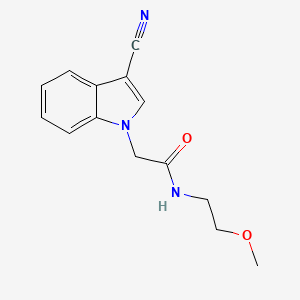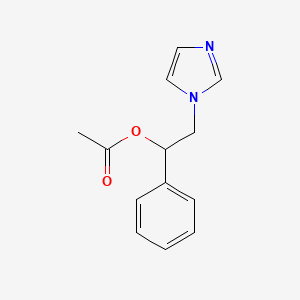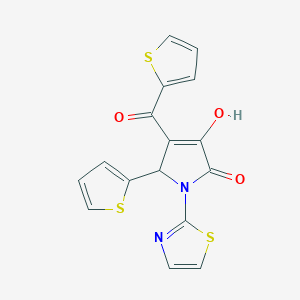![molecular formula C27H25N7O5 B11507374 8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507374.png)
8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone linkage: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the naphthalen-1-ylmethylidene group: This step involves the condensation of the hydrazone with a naphthalene derivative.
Addition of the 4-methoxy-3-nitrobenzyl group: This step involves the reaction of the intermediate with a 4-methoxy-3-nitrobenzyl halide.
Formation of the purine ring: This involves cyclization reactions to form the purine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product would be the corresponding amine.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would depend on the nucleophile used.
Applications De Recherche Scientifique
8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(phenylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(2-naphthylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may have different reactivity or biological effects due to the presence of the naphthalen-1-ylmethylidene group.
Propriétés
Formule moléculaire |
C27H25N7O5 |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
8-[(4-methoxy-3-nitrophenyl)methyl-[(E)-naphthalen-1-ylmethylideneamino]amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H25N7O5/c1-30-23-24(31(2)27(36)32(3)25(23)35)29-26(30)33(16-17-12-13-22(39-4)21(14-17)34(37)38)28-15-19-10-7-9-18-8-5-6-11-20(18)19/h5-15H,16H2,1-4H3/b28-15+ |
Clé InChI |
GWKKRBCRGDKLOA-RWPZCVJISA-N |
SMILES isomérique |
CN1C2=C(N=C1N(CC3=CC(=C(C=C3)OC)[N+](=O)[O-])/N=C/C4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C |
SMILES canonique |
CN1C2=C(N=C1N(CC3=CC(=C(C=C3)OC)[N+](=O)[O-])N=CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11507307.png)
![4-[(methoxycarbonyl)amino]tetrahydrothiophen-3-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B11507314.png)

![N-[4-[4-(2-methyl-thiazol-4-ylmethyl)-piperazine-1-sulfonyl]-phenyl]-acetamide](/img/structure/B11507336.png)
![Ethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11507345.png)
![Methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11507356.png)
![ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11507367.png)

![Ethyl 4-[2-(4-ethoxyphenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11507380.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B11507383.png)
![3-fluoro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11507384.png)
![N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide](/img/structure/B11507388.png)
